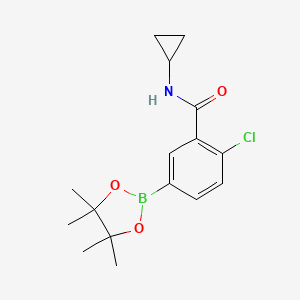

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester

Description

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are critical in pharmaceutical and materials science applications. The compound features a phenylboronic acid core esterified with pinacol, enhancing its stability and solubility in organic solvents. The 4-chloro and 3-cyclopropylaminocarbonyl substituents modulate its electronic and steric properties, influencing its reactivity and hydrolysis kinetics .

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)10-5-8-13(18)12(9-10)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYZOEZRCJOJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Boronic Acid Intermediate

- The initial step involves the lithiation of a suitably substituted chlorinated aromatic precursor. For example, a 1-chloro-3-substituted benzene derivative is treated with an alkyl lithium reagent to generate a lithio intermediate at the desired position on the aromatic ring.

- This lithio intermediate is then reacted with an electrophilic boron source, such as a boronic acid derivative or boronate ester precursor, to form the substituted phenylboronate intermediate.

- An aqueous base treatment converts this intermediate into the corresponding tri-hydroxyborate species.

- Acidification then yields the substituted phenylboronic acid.

This approach is consistent with methodologies described for related substituted phenylboronic acids, including 4-chloro-2-fluoro-3-substituted phenylboronic acids, as detailed in patent literature.

Formation of the Pinacol Ester

- The purified 4-chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid is reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the corresponding pinacol ester.

- This esterification stabilizes the boronic acid, improving its handling and solubility characteristics.

- Typical conditions include refluxing in anhydrous solvents such as toluene or dichloromethane with azeotropic removal of water or using molecular sieves to drive the equilibrium toward ester formation.

This esterification step is a standard protocol for preparing boronic acid pinacol esters and is supported by the general chemistry of boronic acid derivatives.

Incorporation of the Cyclopropylaminocarbonyl Group

- The cyclopropylaminocarbonyl substituent is typically introduced via amide bond formation on the aromatic ring before or after the boronic acid formation, depending on the synthetic route.

- This can be achieved by reacting the corresponding acid chloride or activated ester of the aromatic acid with cyclopropylamine under controlled conditions.

- Protection of the boronic acid group during this step may be necessary to prevent side reactions.

Alternative Synthetic Routes

- Cross-coupling methodologies using nickel catalysis have been reported for similar boronic acid pinacol esters, where aromatic esters undergo decarbonylative cross-coupling with arylboronic acid pinacol esters under Ni(0) catalysis with phosphine ligands and base.

- While this method is more applicable for coupling reactions, it also provides insight into the stability and reactivity of such boronic acid pinacol esters during synthetic manipulations.

Data Tables on Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1-chloro-3-substituted benzene + alkyl lithium | Lithiation to form lithio intermediate | Low temperature (-78°C) often used to control regioselectivity |

| 2 | Electrophilic boron reagent (e.g., B(OR)3) | Formation of substituted phenylboronate | Requires anhydrous conditions |

| 3 | Aqueous base (NaOH or KOH) | Conversion to tri-hydroxyborate intermediate | Careful pH control necessary |

| 4 | Acidification (HCl or acetic acid) | Formation of boronic acid | Purification by crystallization or extraction |

| 5 | Pinacol + dehydrating agent/conditions | Esterification to pinacol ester | Reflux in toluene or DCM with molecular sieves |

| 6 | Cyclopropylamine + activated acid derivative | Amide bond formation | May require protection of boronic acid |

Research Findings and Notes

- The compound 3-(Cyclopropylaminocarbonyl)phenylboronic acid pinacol ester (a close analog) has a molecular weight of approximately 287.2 g/mol and requires storage away from moisture, preferably at -20°C to -80°C to maintain stability.

- Preparation of stock solutions involves dissolving the compound in solvents such as DMSO, with heating and sonication aiding solubility.

- The synthetic route involving lithiation and electrophilic boron addition is well-established and provides high regioselectivity for substitution on the aromatic ring.

- Esterification with pinacol is a crucial step to enhance compound stability and is typically conducted under anhydrous conditions to prevent hydrolysis.

- Nickel-catalyzed cross-coupling reactions involving boronic acid pinacol esters demonstrate the compound’s utility and stability under catalytic conditions, providing indirect evidence of its synthetic robustness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This is a widely used reaction where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Oxidation: The boronic ester can be oxidized to form boronic acid derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Acids and Bases: Employed in hydrolysis reactions.

Oxidizing Agents: Utilized in oxidation reactions.

Major Products Formed

Carbon-Carbon Coupled Products: Formed in Suzuki–Miyaura coupling reactions.

Boronic Acids: Resulting from hydrolysis and oxidation reactions.

Scientific Research Applications

Applications in Medicinal Chemistry

- Targeted Drug Design :

- Anticancer Research :

- Bioconjugation :

Applications in Organic Synthesis

- Cross-Coupling Reactions :

- Synthesis of Complex Molecules :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the compound acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group plays a crucial role in stabilizing the intermediate species during the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters of phenylboronic acids exhibit superior solubility in organic solvents compared to their parent acids. For 4-chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, solubility trends align with other pinacol esters:

- Polar solvents like chloroform dissolve the compound efficiently, while hydrocarbons (e.g., methylcyclohexane) show poor miscibility .

Hydrolysis Kinetics

Hydrolysis of pinacol esters to boronic acids is critical for their reactivity in aqueous environments. Substituents strongly influence hydrolysis rates:

- Key Insight: The bulky cyclopropylaminocarbonyl group likely slows hydrolysis compared to electron-withdrawing substituents (e.g., -OH, -NHCOCH₃), similar to para-amino-substituted esters. This stability is advantageous for applications requiring delayed boronic acid release .

Reactivity in Cross-Coupling Reactions

Pinacol esters are preferred in Suzuki-Miyaura reactions due to their air stability and compatibility with diverse catalysts. Substituent effects on regioselectivity and yield:

- Key Insight : Chloro and carbamoyl substituents may slightly reduce reactivity compared to electron-donating groups (e.g., -OCH₃), but the pinacol ester framework ensures robust performance in cross-coupling reactions .

Structural Analogues and Functional Variations

- Key Insight: The cyclopropylaminocarbonyl group distinguishes the compound in drug design, offering steric bulk and metabolic stability compared to simpler substituents .

Biological Activity

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester, a boronic acid derivative, is gaining attention in medicinal chemistry and organic synthesis due to its unique structural attributes and potential biological activities. This compound is characterized by the presence of a boronic acid moiety, which is known for its ability to interact with biomolecules, particularly in the context of drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 321.61 g/mol. The compound features a chlorinated phenyl group, a cyclopropylaminocarbonyl substituent, and a pinacol ester functionality, which collectively contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁BClNO₃ |

| Molar Mass | 321.61 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of boronic acid derivatives often involves their ability to form reversible covalent bonds with diols and amino acids, which can modulate enzyme activity and influence cellular pathways. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest potential applications in:

- Anticancer Therapy : Boronic acids have been explored for their ability to inhibit proteasomes, leading to apoptosis in cancer cells.

- Antiviral Activity : Some studies indicate that boronic acids can interfere with viral replication by targeting viral enzymes.

Case Studies

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Enzyme Inhibition | Potential proteasome inhibition |

Research Findings

Recent literature emphasizes the importance of exploring the biological activities of boronic acid derivatives like this compound. Key findings include:

- Selectivity : Studies indicate that modifications to the boronic acid structure can enhance selectivity for specific biological targets.

- Synthesis and Characterization : Various synthetic routes have been developed to obtain this compound with high purity, facilitating further biological evaluations.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester?

Methodological Answer:

The compound is typically synthesized via a multi-step route involving:

Boronic acid formation : Introduce the boronic acid pinacol ester group via palladium-catalyzed cross-coupling or direct borylation of a halogenated precursor (e.g., 4-chloro-3-iodophenyl derivatives) using bis(pinacolato)diboron .

Cyclopropylaminocarbonyl incorporation : React the intermediate with cyclopropyl isocyanate or a carbamoyl chloride derivative under anhydrous conditions, using a base like triethylamine to facilitate nucleophilic acylation .

Purification : Chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H] expected at ~335 m/z) .

- Purity : HPLC with UV detection (λ = 254 nm) and comparison to reference standards .

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for electron-deficient aryl halides. For sterically hindered partners, consider Buchwald-Hartwig precatalysts .

- Solvent/Base : DME/HO or THF with NaCO as base. Additives like TBAB (tetrabutylammonium bromide) improve solubility of polar intermediates .

- Temperature : 80–100°C for aryl chlorides; lower temperatures (50–60°C) for bromides/iodides. Monitor via TLC or in situ B NMR to track boronate activation .

- Contradictions : If low yields occur, test alternative ligands (e.g., SPhos) or reduce steric hindrance by protecting the carbamate group temporarily .

Advanced: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Hydrolysis Risk : The pinacol ester is prone to hydrolysis in humid conditions. Store under inert gas (N/Ar) at 0–6°C in sealed, desiccated containers .

- Thermal Stability : Decomposition occurs above 170°C (melting point range: 160–170°C). Avoid prolonged heating in solution; use freshly distilled solvents to prevent acid-catalyzed degradation .

- Light Sensitivity : Protect from UV light to prevent radical-mediated side reactions. Amber glass vials are recommended .

Advanced: How to resolve contradictions in reported reactivity with heteroaryl halides?

Methodological Answer:

- Case Study : Discrepancies in coupling efficiency with pyridyl halides may stem from competing coordination of the carbamate group to Pd. Solutions:

- Validation : Compare reaction outcomes under inert vs. aerobic conditions; oxygen can inhibit Pd catalysts in some cases .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles. Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Toxicity Data Gap : No acute toxicity data available. Assume sensitization potential due to the carbamate group. Conduct patch testing before large-scale use .

Advanced: How does the cyclopropylaminocarbonyl group influence regioselectivity in cross-coupling?

Methodological Answer:

- Steric Effects : The cyclopropyl group may hinder transmetalation at the ortho position, directing coupling to the para position of the boronate.

- Electronic Effects : The electron-withdrawing carbamate activates the boronate for nucleophilic attack on Pd intermediates.

- Validation : Compare coupling outcomes with/without the cyclopropyl group using DFT calculations (e.g., Gaussian software) to map electronic profiles .

Basic: What solvents are optimal for dissolving this compound?

Methodological Answer:

- Polar Aprotic : DMF, DMSO (ideal for Suzuki reactions).

- Chlorinated : Dichloromethane (for chromatography).

- Hydrophobic : THF or ethyl acetate.

- Note : Sonication (30–60 min) may be required for full dissolution. Test solubility via dynamic light scattering if precipitates form during reactions .

Advanced: How to model its reactivity in silico for reaction prediction?

Methodological Answer:

- Software : Use Schrödinger’s Maestro or Gaussian for DFT studies. Optimize geometry at the B3LYP/6-31G(d) level.

- Parameters : Calculate Fukui indices to predict electrophilic/nucleophilic sites. Compare with experimental B NMR shifts to validate models .

- Machine Learning : Train models on PubChem data (similar boronic esters) to predict coupling efficiency with novel halides .

Advanced: What challenges arise during scale-up to multigram syntheses?

Methodological Answer:

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) to reduce costs.

- Exotherm Management : Use jacketed reactors with controlled cooling during carbamate formation to prevent thermal degradation .

- Yield Optimization : Conduct DoE (Design of Experiments) to map effects of stoichiometry, temperature, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.